What are the properties of Diethyl (2-methylallyl)phosphonate?
What are the properties of Diethyl (2-methylallyl)phosphonate?
An In-Depth Technical Guide to Diethyl (2-methylallyl)phosphonate for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource on Diethyl (2-methylallyl)phosphonate, tailored for researchers, scientists, and professionals in drug development and materials science. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, reactivity, and diverse applications, providing a field-proven perspective on this versatile organophosphorus compound.
Core Molecular Profile and Physicochemical Properties
Diethyl (2-methylallyl)phosphonate (CAS No. 51533-70-1) is a stable, colorless to pale yellow liquid at room temperature.[1] Its structure, featuring a phosphonate group attached to a 2-methylallyl moiety, is the cornerstone of its unique reactivity and utility as a synthetic intermediate.[1] The phosphonate group provides polarity and a site for characteristic reactions, while the allyl group offers a locus for further functionalization or polymerization.
The fundamental physicochemical properties are summarized below, providing the foundational data required for experimental design and process chemistry.
| Property | Value | Source(s) |
| CAS Number | 51533-70-1 | [1][2] |
| Molecular Formula | C₈H₁₇O₃P | [1][2] |
| Molecular Weight | 192.19 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 62 °C @ 0.1 mmHg | [1][2] |
| Density | 1.013 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.4380 | [2] |
Synthesis Methodologies: A Mechanistic Perspective
The formation of the robust Carbon-Phosphorus (C-P) bond is the central challenge in phosphonate synthesis. The Michaelis-Arbuzov reaction is the most prevalent and efficient method for preparing compounds like Diethyl (2-methylallyl)phosphonate. This choice is predicated on its high reliability, broad substrate scope, and the formation of a stable P(V) species from a P(III) precursor.
The reaction proceeds via an Sɴ2 mechanism, where a trialkyl phosphite, typically triethyl phosphite, acts as the nucleophile, attacking an alkyl halide. The resulting quasi-phosphonium salt intermediate then undergoes a dealkylation step, typically driven by the displaced halide ion, to yield the final phosphonate product.
Caption: Michaelis-Arbuzov reaction workflow for synthesis.
Protocol: Synthesis via Michaelis-Arbuzov Reaction
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1. Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel under an inert atmosphere (N₂ or Ar), place an equimolar amount of 3-chloro-2-methyl-1-propene.
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2. Reaction Initiation: Add triethyl phosphite (1.0 to 1.1 equivalents) dropwise to the flask. The reaction is typically exothermic.
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3. Thermal Promotion: After the initial exotherm subsides, heat the reaction mixture to reflux (typically 120-160 °C) and maintain for several hours until the reaction is complete (monitored by TLC or ³¹P NMR). The elevated temperature is crucial for promoting the dealkylation of the quasi-phosphonium intermediate.[3]
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4. Workup and Purification: Cool the mixture to room temperature. The crude product is then purified by vacuum distillation to remove unreacted starting materials and the ethyl chloride byproduct, yielding the pure Diethyl (2-methylallyl)phosphonate.[2]
Core Reactivity: The Horner-Wadsworth-Emmons (HWE) Reaction
A defining characteristic of Diethyl (2-methylallyl)phosphonate is its utility in the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes, particularly E-alkenes. The causality behind its effectiveness lies in the phosphonate-stabilized carbanion, which is more nucleophilic than the analogous ylide in the Wittig reaction, and the water-soluble phosphate byproduct, which simplifies purification.
The process begins with the deprotonation of the phosphonate at the α-carbon using a strong base, creating a resonance-stabilized carbanion. This nucleophile then attacks a carbonyl compound (aldehyde or ketone), leading to a metallated β-alkoxyphosphonate intermediate. This intermediate subsequently collapses via elimination to form the alkene and a phosphate salt.
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Protocol: Olefination of an Aldehyde using the HWE Reaction
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1. Anion Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
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2. Phosphonate Addition: Add Diethyl (2-methylallyl)phosphonate (1.0 eq.) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the carbanion.
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3. Carbonyl Quench: Cool the reaction mixture back to 0 °C and add the desired aldehyde (1.0 eq.) dissolved in a minimal amount of anhydrous THF dropwise.
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4. Reaction Progression: Monitor the reaction by TLC. Upon completion, quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
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5. Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.[4] The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired alkene.
Applications in Drug Development and Advanced Materials
The phosphonate moiety is a powerful pharmacophore in medicinal chemistry.[5] Its tetrahedral geometry and ability to act as a bioisostere for phosphate, carboxylate, and transition-state intermediates make it a valuable tool for designing enzyme inhibitors and therapeutic agents.[5][6]
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Drug Design: Phosphonates are integral to antiviral drugs and bisphosphonates used to treat bone-resorption disorders by inhibiting enzymes like farnesyl pyrophosphate synthase.[5] Diethyl (2-methylallyl)phosphonate serves as a key building block for creating more complex molecules with potential therapeutic value, such as azaphosphones with analgesic and anti-inflammatory properties.[5]
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Agrochemicals: It is a crucial intermediate for synthesizing novel pesticides and herbicides, where the phosphonate group can enhance efficacy and modulate bioavailability.[1]
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Materials Science: The compound is used in the manufacture of flame retardants and plasticizers, contributing to the safety and performance of polymers.[1] Its unique structure allows for incorporation into polymer chains, potentially improving properties like flexibility and thermal resistance.[1]
Spectroscopic Characterization (Predicted)
While a specific experimental spectrum is not provided in the search results, the expected spectroscopic features can be reliably predicted based on the molecular structure and data from analogous compounds.
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¹H NMR: The spectrum would be complex but predictable. Key signals would include:
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Two overlapping triplets for the methyl protons of the ethoxy groups (~1.3 ppm).
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A multiplet for the methylene protons of the ethoxy groups (~4.1 ppm).
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A doublet for the methylene protons adjacent to the phosphorus atom (~2.5 ppm), with coupling to phosphorus.
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Singlets for the vinyl protons (~4.8-5.0 ppm) and the allylic methyl group (~1.7 ppm).
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¹³C NMR: Distinct signals would appear for the ethyl carbons, the P-CH₂ carbon, the allylic methyl, and the three carbons of the 2-methylallyl group (C=CH₂ and C=CH₂).
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³¹P NMR: A single resonance is expected in the typical range for alkyl phosphonates, approximately +25 to +35 ppm (relative to 85% H₃PO₄).
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IR Spectroscopy: Characteristic absorption bands would include:
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A strong P=O stretch (~1250 cm⁻¹).
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P-O-C stretches (~1020-1050 cm⁻¹).
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C=C stretch from the allyl group (~1650 cm⁻¹).
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C-H stretches (sp² and sp³) just below and above 3000 cm⁻¹.
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Safety and Handling
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Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[1]
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Handling: As with all organophosphorus compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Diethyl (2-methylallyl)phosphonate is more than a simple chemical reagent; it is a versatile and powerful tool in the arsenal of the modern synthetic chemist. Its robust and predictable synthesis, coupled with its pivotal role in the Horner-Wadsworth-Emmons reaction, makes it an indispensable building block. Its applications, spanning from the development of life-saving pharmaceuticals to the creation of advanced functional materials, underscore its significance in both academic and industrial research. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for leveraging its full synthetic potential.
References
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PubChem. (n.d.). Diethyl methylmalonate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Diethyl 2-(2-methylallyl)malonate. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Retrieved from [Link]
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Wikipedia. (n.d.). Diethyl phosphite. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]
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Kafarski, P., & Lejczak, B. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 688373. [Link]
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Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]
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Golec, B., & Gancia, E. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1041187. [Link]
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Savignac, P., & Teulade, M. P. (2018). Phosphonic acid: preparation and applications. RSC Advances, 8(37), 20635-20679. [Link]
- Google Patents. (n.d.). US5473093A - Process for the synthesis of diethyl ethylphosphonate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 51533-70-1 CAS MSDS (DIETHYL (2-METHYLALLYL)PHOSPHONATE 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
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